molecular formula C10H7BrFN B11870986 8-Bromo-7-fluoro-4-methylquinoline

8-Bromo-7-fluoro-4-methylquinoline

Cat. No.: B11870986
M. Wt: 240.07 g/mol
InChI Key: ICTXUDCCZBNPFB-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoro-4-methylquinoline typically involves the halogenation of 4-methylquinoline. One common method is the bromination of 4-methylquinoline followed by fluorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-fluoro-4-methylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Bromo-7-fluoro-4-methylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antimalarial, and anticancer properties. It is also studied for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-7-fluoro-4-methylquinoline is unique due to the combined presence of both bromine and fluorine atoms, which enhances its chemical reactivity and biological activity. This dual halogenation provides a versatile platform for further functionalization and exploration in various scientific and industrial applications .

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

8-bromo-7-fluoro-4-methylquinoline

InChI

InChI=1S/C10H7BrFN/c1-6-4-5-13-10-7(6)2-3-8(12)9(10)11/h2-5H,1H3

InChI Key

ICTXUDCCZBNPFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NC=C1)Br)F

Origin of Product

United States

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